molecular formula C10H11N5S B2901634 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097861-54-4

5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2901634
CAS RN: 2097861-54-4
M. Wt: 233.29
InChI Key: BGGSLQXAMNPNOE-UHFFFAOYSA-N
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Description

The compound “5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a 2-thia-5-azabicyclo[2.2.1]heptane ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual ring systems, followed by their fusion. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired substitution pattern on the final product .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused ring systems. The triazolo[4,3-b]pyridazine ring is a six-membered ring with three nitrogen atoms, while the 2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic structure with a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heteroatoms (nitrogen and sulfur) in the ring systems, as well as by the specific substitution pattern. It could potentially undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heteroatoms could enhance its polarity and potentially its solubility in polar solvents .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . .

Mode of Action

Given its structural similarity to other [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds , it may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activity. It could also involve the design and synthesis of analogs with modified structures to enhance desired properties or reduce potential toxicity .

properties

IUPAC Name

5-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c1-2-10(13-15-6-11-12-9(1)15)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGSLQXAMNPNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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